molecular formula C13H20O4 B2973126 Diethyl 4-methylenecyclohexane-1,1-dicarboxylate CAS No. 1354932-11-8

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate

Cat. No.: B2973126
CAS No.: 1354932-11-8
M. Wt: 240.299
InChI Key: MMPRDFXZGFZXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C13H20O4. It is a derivative of cyclohexane, featuring two ester groups and a methylene group attached to the cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with diethyl malonate in the presence of a base, followed by a dehydration step to introduce the methylene group. The reaction typically requires an inert atmosphere and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-methylenecyclohexane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its ester groups and methylene group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

diethyl 4-methylidenecyclohexane-1,1-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-4-16-11(14)13(12(15)17-5-2)8-6-10(3)7-9-13/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPRDFXZGFZXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=C)CC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared following the method reported herein for Compound 31a. As starting material diethyl 4-oxocyclohexane-1,1-dicarboxylate replaced 1,4-dioxaspiro[4.5]decan-8-one. After the usual work-up procedure the residue was purified by means of automated flash chromatography (SP01®TM-Biotage; gradient Petroleum Ether-EtOAc from 1:0 to 8:2) to give the title compound as a colorless oil. Yield: 88.1%.
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